2,2-Difluoroglutaric anhydride
Overview
Description
2,2-Difluoroglutaric anhydride is a chemical compound with the molecular formula C5H4F2O3 and a molecular weight of 150.08 g/mol It is a derivative of glutaric anhydride, where two hydrogen atoms are replaced by fluorine atoms
Mechanism of Action
Target of Action
Anhydrides, in general, are known to interact with various functional groups in organic compounds . They are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides .
Mode of Action
The mode of action of 2,2-Difluoroglutaric anhydride involves nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a general mechanism for anhydrides, which are carboxylic acid derivatives. The presence of an electronegative substituent, such as fluorine in this compound, can act as a leaving group during nucleophile substitution reactions .
Biochemical Pathways
Anhydrides are known to participate in various biochemical reactions, including the formation of esters, amides, and other carboxylic acid derivatives .
Pharmacokinetics
The properties of anhydrides and similar compounds suggest that they are likely to be rapidly metabolized and excreted .
Result of Action
The reactivity of anhydrides suggests that they could potentially participate in a variety of biochemical reactions, leading to changes in cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reactivity of anhydrides can be affected by factors such as pH, temperature, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoroglutaric anhydride can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with a fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical
Properties
IUPAC Name |
3,3-difluorooxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICFSEVPEYNTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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